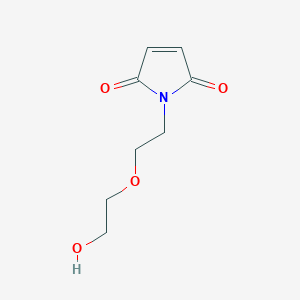

Mal-PEG2-alcohol

描述

Significance of Polyethylene (B3416737) Glycol Architectures in Biomedical Science and Materials Engineering

The significance of PEG architectures in biomedical science and materials engineering stems from their ability to modify the physicochemical and biological properties of conjugated entities. In biomedical science, PEGylation (the covalent attachment of PEG to molecules) is a widely used strategy to improve the therapeutic efficacy, minimize side effects, and optimize targeted delivery of drugs and biological molecules, such as proteins and antibodies. universci.com PEGylation can enhance drug solubility and stability, extend their half-life in the bloodstream by reducing renal clearance and enzymatic degradation, and decrease immunogenicity. universci.com PEG-based materials are also integral to the development of hydrogels for drug delivery, wound healing, and tissue engineering, offering tunable properties and biocompatibility. universci.comsigmaaldrich.com

In materials engineering, functionalized PEGs are employed to modify surfaces, create novel polymeric structures, and control the interactions between materials and their environment. wilhelm-lab.comdovepress.com For instance, PEG functionalization of graphene oxide has been explored to improve its solubility, stability, and biocompatibility for applications in drug delivery and tissue engineering. dovepress.comnih.gov The ability of PEG to repel proteins and minimize non-specific adsorption is particularly valuable in creating bio-inert surfaces or controlling interactions in complex biological media. sigmaaldrich.com

Overview of Maleimide (B117702) Functionalization in PEG Chemistry and Its Role in Conjugation Strategies

Maleimide is a highly reactive functional group commonly used in conjugation chemistry due to its specific and efficient reaction with thiol groups (-SH), typically found in cysteine residues of proteins and peptides. wilhelm-lab.comnih.govgoogle.com This reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions, often at near-neutral pH and room temperature, which is advantageous for preserving the activity of sensitive biomolecules. wilhelm-lab.comnih.gov

Maleimide functionalization of PEG allows for the selective attachment of PEG to thiol-containing molecules. This strategy is widely applied in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and the modification of nanoparticle surfaces. wilhelm-lab.comdovepress.comnih.gov By incorporating a maleimide group onto a PEG chain, researchers can effectively link the beneficial properties of PEG (like increased solubility and reduced immunogenicity) to target molecules or materials presenting free thiol groups. cd-bioparticles.net The specificity of the maleimide-thiol reaction minimizes unwanted side reactions with other functional groups commonly found in biological systems, such as amines, particularly when the reaction is carried out within the optimal pH range. nih.gov

Scope of Academic Inquiry for Mal-PEG2-alcohol Derivatives in Contemporary Research

This compound, a PEG derivative featuring both a maleimide group and a hydroxyl group, presents a versatile building block for academic research. cd-bioparticles.netbroadpharm.com The presence of the maleimide group allows for selective conjugation to thiol-containing molecules, facilitating the creation of well-defined conjugates. cd-bioparticles.netbroadpharm.com The terminal alcohol group provides an additional handle for further chemical modification or derivatization, enabling the introduction of other functional groups or the synthesis of more complex molecular architectures. cd-bioparticles.netbroadpharm.com

The "PEG2" in this compound refers to a short PEG chain consisting of two ethylene (B1197577) glycol units. This short, defined PEG spacer contributes to the compound's hydrophilicity, enhancing solubility in aqueous environments, which is crucial for many biological applications. cd-bioparticles.netbroadpharm.com The relatively short length of the PEG chain in this compound, compared to higher molecular weight PEG derivatives, can influence the properties of the resulting conjugates, such as their size, flexibility, and interaction with biological systems.

Academic inquiry into this compound derivatives spans several areas, including:

Bioconjugation Chemistry: Utilizing the maleimide group for site-specific attachment to peptides, proteins, or other biomolecules containing free thiols to create novel conjugates with altered properties. cd-bioparticles.netbroadpharm.com

Materials Science: Incorporating this compound into polymeric structures or onto material surfaces via either the maleimide or alcohol group to tune surface properties, enhance biocompatibility, or enable further functionalization. wilhelm-lab.comdovepress.com

Synthesis of Heterobifunctional Linkers: Employing this compound as a precursor for synthesizing more complex heterobifunctional linkers by modifying the terminal alcohol group, allowing for orthogonal conjugation strategies. broadpharm.com

The defined structure and dual functionality of this compound make it a valuable tool for researchers aiming to create precisely engineered conjugates and materials for a variety of advanced applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYLRYHFPWHINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58914-60-6 | |

| Record name | Maleimide-terminated polyoxyethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90600957 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34321-81-8 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Mal Peg2 Alcohol and Analogous Structures

Methodologies for Terminal Functionalization of Oligo(ethylene glycol) Chains

A critical aspect in the synthesis of Mal-PEG2-alcohol and its analogs is the controlled functionalization of the oligo(ethylene glycol) (OEG) backbone to yield a heterobifunctional structure with a terminal hydroxyl group.

Direct synthetic routes to alcohol-functionalized OEGs often involve the ring-opening polymerization of ethylene (B1197577) oxide. This process can be initiated by a molecule containing a hydroxyl group, which then becomes one terminus of the resulting polymer chain. For the synthesis of well-defined, shorter OEG chains like that in this compound, stoichiometric addition of ethylene oxide to a suitable initiator is employed.

Another direct approach involves the use of pre-formed oligo(ethylene glycol)s. For instance, commercially available di(ethylene glycol) can be mono-functionalized under controlled conditions. This typically requires the use of a protecting group for one of the hydroxyls, followed by the desired chemical modification at the other end, and subsequent deprotection. However, for short oligomers, statistical mono-functionalization followed by purification can also be a viable, albeit less efficient, strategy.

A versatile method for creating heterobifunctional PEGs involves the use of initiators with a protected functional group. For example, an initiator containing an acid-cleavable acetal (B89532) protecting a hydroxyl group can be used for the anionic polymerization of ethylene oxide. After polymerization, the other terminus can be modified, and the acetal group can be cleaved to reveal the hydroxyl group.

For applications demanding high purity and a precise number of ethylene glycol units (monodispersity), iterative synthesis strategies are employed. These methods involve the sequential addition of ethylene glycol monomers or oligomers, allowing for the construction of OEG chains of a defined length.

One such approach is the Williamson ether synthesis, where an alcohol is reacted with a haloalkane. This can be performed in a stepwise manner, adding one ethylene glycol unit at a time. To ensure monofunctionality, protecting groups are essential. For example, a monobenzylated oligo(ethylene glycol) can be reacted with a monotosylated oligo(ethylene glycol) to extend the chain. Subsequent debenzylation yields the desired alcohol-terminated, longer OEG. This reiteration of Williamson's ether synthesis and hydrogenation to remove a benzyl (B1604629) protecting group can afford oligo(ethylene glycols) of specific lengths.

Another powerful iterative method involves the use of a branched support or a "homostar" PEG structure. In this technique, an oligo(ethylene glycol) building block is iteratively added to a central core. This branched architecture facilitates the purification of intermediates by chromatography. After achieving the desired chain length, the linear heterobifunctional PEG can be cleaved from the core, yielding a monodisperse product with a terminal hydroxyl group.

Solid-phase synthesis offers another avenue for the controlled, stepwise construction of OEG chains. By anchoring the initial OEG unit to a solid support, reagents and byproducts can be easily washed away after each coupling step, which consists of deprotonation, Williamson ether formation, and detritylation. Finally, the monodisperse OEG with a terminal alcohol can be cleaved from the resin.

A macrocyclization-based approach has also been developed for the synthesis of monodisperse PEGs. Oligo(ethylene glycols) are macrocyclized to form macrocyclic sulfates, which serve as versatile precursors. Iterative nucleophilic ring-opening reactions of these macrocyclic sulfates allow for the preparation of a series of monodisperse PEGs and their monofunctionalized derivatives.

| Method | Description | Advantages | Disadvantages |

| Direct Polymerization | Ring-opening polymerization of ethylene oxide initiated by a hydroxyl-containing molecule. | Scalable for longer PEG chains. | Results in a distribution of molecular weights (polydispersity). |

| Statistical Monofunctionalization | Reaction of a diol with a limited amount of a functionalizing reagent. | Simple procedure for short oligomers. | Requires efficient purification to separate di-, mono-, and unfunctionalized species. |

| Iterative Williamson Ether Synthesis | Stepwise addition of protected ethylene glycol units. | Precise control over oligomer length and high monodispersity. | Multi-step process, requires protection/deprotection chemistry. |

| Homostar Synthesis | Iterative chain extension on a branched core. | Facilitated purification of intermediates, high monodispersity. | Requires synthesis of the branched core and subsequent cleavage. |

| Solid-Phase Synthesis | Stepwise addition of monomers on a solid support. | Simplified purification, high yields. | Can be limited in scale. |

| Macrocyclization Approach | Iterative ring-opening of macrocyclic sulfate (B86663) precursors. | High efficiency for monodisperse PEGs and derivatives. | Involves specialized precursors. |

Techniques for Maleimide (B117702) Moiety Introduction

The introduction of the reactive maleimide group is a crucial step in the synthesis of this compound. This is typically achieved after the formation of the alcohol-terminated OEG backbone.

Esterification is a common method to link the maleimide functionality to the PEG chain. This involves the reaction of the terminal hydroxyl group of the PEG with a carboxylic acid derivative of maleimide. A prominent strategy utilizes an acid chloride carrying a masked maleimide subunit. For example, a PEG-alcohol can be reacted with 3-chloro-2,5-dioxo-1-pyrrolidinepropanoyl chloride in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This is followed by an elimination reaction, often promoted by a base like triethylamine (B128534) (TEA), to reveal the maleimide double bond.

Alternatively, a furan-protected maleimide-containing alcohol can be linked to a dicarboxylic acid through esterification. This resulting molecule with a free carboxylic acid can then be coupled to a PEG-amine, or the furan-protected maleimide carboxylic acid can be directly coupled to a PEG-alcohol using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). The furan (B31954) protecting group is subsequently removed by a retro-Diels-Alder reaction upon heating.

Post-synthetic derivatization involves the conversion of the terminal hydroxyl group of the PEG chain into another functional group, which is then used to introduce the maleimide moiety.

A common precursor for this approach is a PEG-amine. The terminal hydroxyl group of the PEG-alcohol can be converted to an amine through various methods, such as mesylation followed by reaction with sodium azide (B81097) and subsequent reduction, or by reaction with phthalimide (B116566) followed by hydrazinolysis (Gabriel synthesis). The resulting PEG-amine can then be reacted with maleic anhydride (B1165640) to form a maleamic acid intermediate. This intermediate is subsequently cyclized to the maleimide, often by heating with acetic anhydride and a base like sodium acetate.

Another route involves the direct reaction of N-(2-hydroxyethyl)maleimide with ethylene oxide in an ethoxylation process to grow the PEG chain directly from the maleimide-containing starting material. This method, however, requires stringent control of reaction conditions to prevent polymerization initiated by water, which would lead to undesired PEG-diol byproducts.

| Precursor | Reagent | Intermediate | Final Step |

| PEG-OH | 3-Chloro-2,5-dioxo-1-pyrrolidinepropanoyl chloride | PEG-ester with masked maleimide | Elimination with base (e.g., TEA) to form the maleimide double bond. |

| PEG-OH | Furan-protected maleimide carboxylic acid | PEG-ester with protected maleimide | Retro-Diels-Alder reaction (heating) to deprotect the maleimide. |

| PEG-NH2 | Maleic anhydride | PEG-maleamic acid | Cyclization using acetic anhydride and a base. |

| N-(2-hydroxyethyl)maleimide | Ethylene oxide | - | Direct ethoxylation to form Mal-PEGn-alcohol. |

Control of Structural Homogeneity and Polydispersity in this compound Synthesis

The performance of this compound in its applications is highly dependent on its structural homogeneity and low polydispersity (a measure of the distribution of molecular weights). The iterative synthesis methods described in section 2.1.2 are specifically designed to achieve high monodispersity. By building the OEG chain in a stepwise manner, the final product consists of molecules with a single, well-defined chain length.

In contrast, direct polymerization of ethylene oxide inherently produces a polymer with a range of chain lengths, characterized by a polydispersity index (PDI) greater than 1. For many applications of larger PEG derivatives, this may be acceptable, but for a discrete linker like this compound, a monodisperse product is highly desirable.

Chromatography-free synthesis methods for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates have been developed, which are convenient intermediates for various heterobifunctional PEG derivatives. These methods offer the advantage of low cost and high purity of the products. The purity and oligomer dispersity can be quantitatively analyzed using techniques like reverse-phase high-performance liquid chromatography (HPLC).

The choice of synthetic strategy, therefore, represents a trade-off between the ease of synthesis and the structural precision of the final product. For this compound, where the PEG component is very short and acts as a discrete spacer, methods that ensure monodispersity are generally preferred to guarantee batch-to-batch consistency and predictable performance.

Advanced Reaction Mechanisms and Kinetics of Mal Peg2 Alcohol

Thiol-Maleimide Conjugation Chemistry of Mal-PEG2-alcohol

The maleimide (B117702) functional group on this compound reacts readily with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides. cd-bioparticles.netbroadpharm.com This reaction forms a stable thioether linkage. biochempeg.com

Mechanistic Insights into Thioether Bond Formation via Michael Addition

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. mdpi.combiochempeg.compapyrusbio.comresearchgate.net In this reaction, the maleimide acts as the Michael acceptor due to the electron-deficient double bond conjugated to the two carbonyl groups. The thiolate anion, formed by the deprotonation of the thiol, acts as the nucleophilic Michael donor. papyrusbio.commdpi.com

The mechanism generally involves a three-step process:

Formation of the thiolate anion. This can be facilitated by a base or a nucleophilic catalyst, which deprotonates the thiol. mdpi.comresearchgate.netscienceandtechnology.com.vn

Nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide ring. This forms a negatively charged intermediate (a Michael adduct anion). mdpi.commdpi.com

Protonation of the intermediate to yield the stable succinimidyl thioether adduct, which contains the newly formed thioether bond. mdpi.commdpi.com

The high reactivity of maleimides in this reaction is attributed to the ring strain and the cis-conformation of the carbonyl groups, which enhance the electrophilicity of the double bond. axispharm.combroadpharm.com

Factors Influencing Reaction Kinetics and Efficiency

Several factors significantly influence the rate and efficiency of the thiol-maleimide conjugation reaction involving this compound. These include the pH of the reaction environment, the concentration of reactants, and the presence of catalytic species. biochempeg.combroadpharm.cominvivochem.comrsc.org

Impact of pH Environment and Buffer Systems on Reaction Rate

The pH of the reaction medium plays a critical role in thiol-maleimide kinetics. The reaction is generally most efficient and selective for thiols at slightly acidic to neutral pH, typically between pH 6.5 and 7.5. nih.govmdpi.comaxispharm.combroadpharm.com

At these pH values, a sufficient concentration of the reactive thiolate anion is present, while minimizing undesirable side reactions. mdpi.combroadpharm.com Increasing the pH above 7.5 can lead to increased reaction rates but also promotes competing side reactions, particularly with primary amines. researchgate.netbroadpharm.com Conversely, performing the reaction under acidic conditions (e.g., near pH 5) can prevent certain side reactions, such as thiazine (B8601807) formation, but may also slow down the desired thiol-maleimide addition by reducing the concentration of the thiolate species. nih.govbachem.comresearchgate.net

The choice of buffer system can also influence the reaction rate and efficiency. Different buffer components and their concentrations can affect the local pH environment and potentially participate in the reaction or side reactions. researchgate.net

Concentration Dependencies of Reactants in Conjugation Protocols

The concentrations of both the maleimide (on this compound) and the thiol-containing molecule directly impact the reaction kinetics. As a second-order reaction, the rate is dependent on the concentration of both reactants. rsc.org Higher concentrations generally lead to faster reaction rates, assuming other factors are not limiting. However, using a large excess of maleimide can increase the likelihood of off-target reactions or hydrolysis of the maleimide group. broadpharm.comuu.nl Optimal molar ratios of maleimide to thiol are often determined experimentally for specific conjugation protocols to maximize efficiency and minimize side products. uu.nl

Influence of External Catalytic Species and Michael Donor pKa on Reaction Progression

While the thiol-maleimide reaction can proceed without a catalyst in polar solvents like water due to the formation of the thiolate ion, the rate can be influenced by external catalytic species. broadpharm.com Bases and nucleophiles can catalyze the reaction by facilitating the formation of the thiolate anion. mdpi.comresearchgate.netscienceandtechnology.com.vn Tertiary amines, such as triethylamine (B128534) (TEA), have been shown to accelerate the thiol-maleimide reaction. scienceandtechnology.com.vnrsc.org

The pKa of the thiol group (the Michael donor) is another crucial factor affecting the reaction rate. researchgate.netrsc.orgresearchgate.netnih.gov The pKa determines the equilibrium between the thiol and the more nucleophilic thiolate anion, which is the reactive species in the Michael addition. researchgate.netresearchgate.net Thiols with lower pKa values are more acidic and thus exist to a greater extent as the thiolate at a given pH, leading to faster reaction rates. nih.gov Conversely, increasing the thiol pKa can slow down the reaction kinetics. researchgate.netnih.gov

Chemoselectivity Considerations and Competing Side Reactions (e.g., with Primary Amines)

The thiol-maleimide reaction is known for its high chemoselectivity towards thiols, particularly cysteine residues, under physiological conditions (pH 6.5-7.5). nih.govmdpi.comaxispharm.combroadpharm.comnih.govthno.org At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with primary amines. mdpi.comaxispharm.combroadpharm.com

However, competing side reactions can occur, especially at higher pH values (above 7.5 or 8.5), where the reactivity of primary amines (such as lysine (B10760008) ε-amines or N-terminal α-amines) towards the maleimide double bond increases significantly. nih.govresearchgate.netbroadpharm.comnih.govresearchgate.net This competing aza-Michael addition can lead to the formation of undesired products and reduce the specificity of the conjugation. nih.govresearchgate.net

Another important side reaction, particularly when conjugating to N-terminal cysteine residues, is the thiazine rearrangement. nih.govbachem.com This intramolecular reaction involves the nucleophilic attack of the N-terminal amine on the succinimidyl thioether adduct, leading to the formation of a six-membered thiazine ring. nih.govbachem.com The rate of thiazine formation is pH-dependent and increases at higher pH. nih.govbachem.com Protonation of the N-terminal amino group under acidic conditions can prevent this rearrangement. nih.govbachem.com

Hydrolysis of the maleimide ring is another potential side reaction, especially in aqueous solutions and at increasing pH. nih.govresearchgate.netbroadpharm.comnih.gov Hydrolysis of the maleimide before reaction with a thiol yields a maleamic acid, which is unreactive towards thiols. broadpharm.comnih.gov Hydrolysis of the succinimidyl thioether adduct can also occur, leading to ring-opened succinamic acid thioethers, which are generally more stable than the intact succinimide (B58015) ring. broadpharm.comprolynxinc.com

Understanding and controlling these factors and potential side reactions is crucial for optimizing the conjugation of this compound to thiol-containing molecules and ensuring the purity and stability of the resulting conjugates.

Diels-Alder Cycloaddition Reactions Involving the Maleimide Moiety

The maleimide functional group in this compound can act as a dienophile in Diels-Alder cycloaddition reactions precisepeg.comwikipedia.org. This [4+2] cycloaddition involves the reaction between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring derivative wikipedia.org. The Diels-Alder reaction between maleimides and furans is particularly well-studied due to its thermoreversible nature, making it attractive for dynamic covalent chemistry and self-healing materials nih.govresearchgate.netresearchgate.netmdpi.com. At lower temperatures, the forward Diels-Alder reaction is favored, while higher temperatures promote the retro-Diels-Alder reaction, regenerating the starting materials nih.govresearchgate.netmdpi.com.

The Diels-Alder reaction between furan (B31954) and maleimide derivatives typically yields a mixture of endo and exo diastereomers nih.govresearchgate.net. The formation and ratio of these isomers are influenced by factors such as solvent, temperature, and substituents on the diene and dienophile nih.govresearchgate.net. The endo adduct is generally the kinetically favored product, while the exo adduct is often the thermodynamically more stable one nih.gov.

Kinetic Analysis of Maleimide-Furan Adduct Formation in Model Systems

Kinetic studies of the Diels-Alder reaction between maleimides and furan derivatives in model systems provide valuable insights into the reaction mechanism and factors influencing reaction rates and equilibrium. These studies often employ techniques such as 1H NMR and UV-Vis spectroscopy to monitor the reaction progress mdpi.comresearchgate.net.

Research on the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides, serving as a model system for furan-maleimide interactions, has explored the kinetics and thermodynamics of adduct formation mdpi.comnih.gov. These studies determined rate constants, activation energy, entropy, and enthalpy of formation for the reaction mdpi.comnih.gov. The transition from kinetic to thermodynamic control of the reaction, influencing the endo/exo ratio, has also been observed within specific temperature ranges mdpi.comnih.gov.

Kinetic investigations have shown that the Diels-Alder reaction between furan and maleimide-containing compounds can follow second-order kinetics researchgate.net. Studies involving furan-functionalized polymers and maleimide small molecules have utilized techniques like infrared spectroscopy to measure reaction kinetics in the bulk state researchgate.netmanuscritpub.com.

Factors influencing the kinetics and equilibrium of the furan-maleimide Diels-Alder reaction include temperature, solvent, and the presence of substituents researchgate.netrsc.org. Electron-withdrawing substituents on the furan or electron-attracting mesomeric substituents on the maleimide can influence the endo/exo ratio and the reversibility of the endo adduct researchgate.netrsc.org. The presence of nucleophiles, such as thiols, can also impact the retro-Diels-Alder kinetics researchgate.netrsc.org.

Orthogonal Reactivity of the Hydroxyl Terminus for Sequential Functionalization

A key feature of this compound is the orthogonal reactivity of its hydroxyl group compared to the maleimide group. While the maleimide group readily reacts with thiols and participates in Diels-Alder reactions, the hydroxyl group offers a different site for chemical modification cd-bioparticles.netbroadpharm.comchemguide.co.uk. This orthogonality allows for selective, sequential functionalization, enabling the creation of more complex molecules with distinct functionalities at each terminus.

The hydroxyl group can undergo various reactions commonly associated with alcohols, such as esterification, ether formation, or oxidation chemguide.co.uk. This allows for the introduction of a wide range of functional groups or molecules at the hydroxyl end without interfering with the maleimide group, provided appropriate reaction conditions and protecting groups (if necessary) are employed.

Examples of sequential functionalization strategies involving similar bifunctional PEG linkers with orthogonal groups, such as maleimide and hydroxyl or maleimide and carboxylic acid, demonstrate the power of this approach biochempeg.comnih.govresearchgate.netacs.org. For instance, a maleimide-PEG-acid linker allows for reaction with a thiol through the maleimide, followed by coupling to an amine through the carboxylic acid biochempeg.com. Similarly, Mal-PEG-alcohol can be envisioned to react with a thiol via the maleimide, and then the hydroxyl can be converted to another reactive group (e.g., an activated ester, aldehyde, or amine) for subsequent conjugation with a different molecule cd-bioparticles.netrsc.org. This enables the synthesis of heterobifunctional conjugates with precisely defined structures and functionalities.

Lack of Specific Research Data Precludes In-Depth Article on this compound

Despite a comprehensive search of scientific literature, a detailed analysis focusing exclusively on the chemical compound this compound, as outlined in the user's request, cannot be generated due to a scarcity of specific research findings for this particular molecule.

While the fundamental principles of its constituent parts—the maleimide group and the short di-ethylene glycol (PEG2) spacer—are well-established in the field of bioconjugation, specific data and detailed research findings directly attributable to this compound are not sufficiently available in published literature to construct a thorough and scientifically rigorous article adhering to the requested detailed outline.

The foundational chemistry of this compound involves the reaction of its maleimide group with thiol groups, typically from cysteine residues in proteins and peptides, to form stable thioether bonds. This maleimide-thiol reaction is a cornerstone of bioconjugation, valued for its high selectivity and efficiency under mild, aqueous conditions. The inclusion of the short, hydrophilic PEG2 linker is intended to impart increased water solubility to the molecule and the resulting conjugate without adding significant hydrodynamic size.

However, to populate the requested article sections with the required "thorough, informative, and scientifically accurate content," "detailed research findings," and "data tables," it would be necessary to cite studies that have specifically utilized this compound and reported on the outcomes. This includes quantitative data on:

Cysteine-Directed Conjugation: Specific examples and efficiency data for the conjugation of this compound to various biopolymers.

Controlled Stoichiometry: Methodologies and results demonstrating precise control over the number of this compound molecules attached to a biopolymer.

Enhanced Solubility and Stability: Quantitative data showing the degree of improvement in the solubility and stability of specific biopolymers after conjugation with this compound.

Modulation of Biological Interactions: Research detailing how the attachment of this specific, short PEG linker affects the circulation half-life and biological interactions of molecules.

Surface Functionalization: Specific protocols and characterization data for the use of this compound in modifying the surfaces of biomaterials and nanocarriers.

The available scientific literature extensively covers longer PEG chains (e.g., PEG4, PEG8, PEG12, and larger) in these applications, providing a wealth of data on how PEG length impacts pharmacokinetics, stability, and immunogenicity. General principles of maleimide-thiol conjugation are also well-documented. However, without specific studies focusing on the PEG2 variant, any attempt to create the requested article would involve extrapolation from these related but distinct molecules. Such an approach would not meet the strict requirement to focus "solely on the chemical Compound 'this compound'" and could lead to scientifically inaccurate representations.

Therefore, until more specific research focusing on this compound is published, the creation of a detailed, data-rich article as per the provided outline is not feasible.

Innovations in Bioconjugation Methodologies with Mal Peg2 Alcohol Derivatives

Surface Functionalization of Biomaterials and Nanocarriers with Mal-PEG2-alcohol

Covalent Attachment to Nanoparticle Surfaces for Targeted Systems

The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery and diagnostic systems. This compound derivatives serve as a crucial bridge, enabling the covalent attachment of targeting ligands to the nanoparticle surface. The maleimide (B117702) group provides a reactive handle for conjugation with thiol-containing biomolecules, such as antibodies or peptides, while the alcohol group can be used for attachment to the nanoparticle or for further chemical modification. The short, hydrophilic diethylene glycol (PEG2) spacer enhances water solubility and can influence the biological interactions of the final conjugate.

The efficacy of nanoparticle targeting is significantly influenced by the density of the targeting ligand on the nanoparticle surface. Research has shown that an optimal ligand density is crucial for achieving high specificity and cellular uptake. While a higher density of targeting ligands can increase the avidity of the nanoparticle for its target, it can also lead to steric hindrance and potentially trigger an immune response. Conversely, a low ligand density may not be sufficient for effective targeting.

A comprehensive study on the conjugation of thiol-containing peptides and nanobodies to maleimide-functionalized polymeric nanoparticles highlighted the importance of optimizing reaction conditions to achieve high conjugation efficiency. nih.govresearchgate.netuu.nl Key parameters that influence the efficiency of the maleimide-thiol ligation include the molar ratio of maleimide to the thiol-containing ligand, reaction time, and pH.

For instance, in the conjugation of a cyclic RGD peptide (cRGDfK), which targets αvβ3 integrins often overexpressed on tumor cells, to maleimide-functionalized nanoparticles, an optimal maleimide to thiol molar ratio of 2:1 resulted in a conjugation efficiency of 84 ± 4% after just 30 minutes at room temperature and a pH of 7.0. nih.govresearchgate.netuu.nl In contrast, the conjugation of a larger nanobody required a higher maleimide to protein molar ratio of 5:1 and a longer reaction time of 2 hours to achieve a 58 ± 12% efficiency at a pH of 7.4. nih.govresearchgate.netuu.nl

These findings underscore the necessity of tailoring the conjugation strategy to the specific targeting ligand being used. The principles derived from these studies are directly applicable to systems employing this compound derivatives, where the maleimide group is the point of attachment for the targeting moiety.

Table 1: Optimized Conditions for Maleimide-Thiol Conjugation on Nanoparticle Surfaces

| Targeting Ligand | Molar Ratio (Maleimide:Thiol) | Reaction Time | pH | Conjugation Efficiency (%) |

|---|---|---|---|---|

| cRGDfK Peptide | 2:1 | 30 min | 7.0 | 84 ± 4 |

This table summarizes the optimized reaction conditions for the covalent attachment of different thiol-containing targeting ligands to maleimide-functionalized nanoparticle surfaces, providing a framework for developing targeted systems using this compound derivatives.

The development of "click" chemistry approaches, such as the maleimide-thiol reaction, has streamlined the process of nanoparticle functionalization, allowing for the creation of targeted systems with high precision and efficiency. wilhelm-lab.com The use of heterobifunctional linkers like this compound is central to these advancements, offering a modular approach to nanoparticle surface engineering. wilhelm-lab.com

Engineering Functionalized Research Surfaces for Controlled Interactions

Beyond nanoparticle functionalization, this compound derivatives are instrumental in the engineering of functionalized research surfaces. These surfaces are designed to control the interactions between the surface and biological entities, such as proteins and cells. This control is paramount in a variety of applications, including biosensors, cell culture platforms, and fundamental studies of biological processes.

The polyethylene (B3416737) glycol (PEG) component of this compound plays a critical role in rendering surfaces resistant to non-specific protein adsorption, a phenomenon often referred to as bio-fouling. biochempeg.com This "stealth" property of PEG is attributed to its hydrophilicity and the formation of a hydration layer that sterically hinders the approach of proteins. The density and conformation of the PEG chains on the surface are key determinants of its anti-fouling efficacy.

The maleimide group of this compound provides a specific point of covalent attachment for biomolecules of interest, allowing for their controlled immobilization on the surface. This is particularly valuable in the development of biosensors, where the precise orientation and density of capture molecules, such as antibodies or enzymes, can significantly impact the sensor's sensitivity and specificity.

Research into the modification of surfaces with PEG-containing molecules has demonstrated that by varying the grafting density of the PEG chains, the bioactivity of the surface can be finely tuned. researchgate.net For example, a surface can be designed to selectively capture a specific protein via a ligand attached to the maleimide end of the linker, while the PEG component minimizes the non-specific binding of other proteins present in a complex biological sample.

Studies on the interaction of proteins with functionalized surfaces often employ techniques like surface plasmon resonance (SPR) to quantify the binding kinetics and affinity. nih.govnih.gov By immobilizing a target molecule onto a sensor chip using a linker like a this compound derivative, researchers can study its interaction with various analytes in real-time.

For example, a study investigating the interaction of an anti-paraquat monoclonal antibody with an immobilized antigen on a sensor surface demonstrated how the density of the immobilized ligand can affect the observed binding kinetics. nih.gov While high antigen density led to complex binding behavior, a lower, controlled density allowed for the determination of a reliable binding constant of 3 x 10(6) M-1. nih.gov This highlights the importance of precise surface functionalization, achievable with linkers like this compound, in obtaining meaningful quantitative data on biomolecular interactions.

Table 2: Impact of Surface Functionalization on Protein Interaction Analysis

| Surface Property | Observation | Implication for Biosensor Development |

|---|---|---|

| High Ligand Density | Deviation from pseudo-first-order kinetics | May lead to inaccurate determination of binding constants. |

This table illustrates how controlling the density of immobilized biomolecules on a research surface, a process facilitated by linkers such as this compound derivatives, is crucial for accurate kinetic analysis of protein-protein interactions.

The ability to create surfaces with well-defined chemical and biological properties is essential for advancing our understanding of cellular adhesion and behavior. researchgate.net By patterning surfaces with specific biomolecules using this compound derivatives, researchers can create microenvironments that mimic physiological conditions and study cellular responses with high spatial and temporal resolution.

Applications in Advanced Materials Science and Engineering

Design and Fabrication of Mal-PEG2-alcohol-Based Hydrogels

Hydrogels, as highly hydrated polymer networks, are widely utilized in tissue engineering and regenerative medicine due to their ability to mimic the extracellular matrix. nih.govresearchgate.netnih.gov Maleimide-functionalized PEGs, including structures analogous to this compound, are frequently employed in the formation of biocompatible hydrogels through efficient click chemistry. researchgate.netnih.govmdpi.comresearchgate.netnih.govacs.org

Maleimide (B117702) Cross-linking Chemistries in Hydrogel Network Formation

Maleimide-thiol Michael addition is a prevalent click reaction used for the formation of PEG-based hydrogels. nih.govresearchgate.netmdpi.comresearchgate.netacs.orgmdpi.comrsc.org This reaction involves the nucleophilic attack of a thiolate ion from a crosslinker molecule onto the carbon-carbon double bond of the maleimide group, resulting in the formation of a stable thioether covalent bond. researchgate.net This chemistry is favored for its high efficiency, rapid kinetics under mild conditions (often physiological pH), and the absence of toxic catalysts or the need for light-mediated crosslinking, which can impact cell viability. nih.govrsc.orgnih.gov Multi-arm PEG-maleimide macromers, for instance, can be crosslinked with dithiol crosslinkers to form structurally defined hydrogels. nih.govresearchgate.netnih.govjenkemusa.com

Modulation of Hydrogel Gelation Kinetics and Resulting Network Properties

The gelation kinetics of thiol-maleimide hydrogels can significantly influence the homogeneity and properties of the resulting network. Rapid polymerization can lead to heterogeneous hydrogels with the formation of microdomains. nih.govresearchgate.netmdpi.comresearchgate.net Strategies to control the gelation speed while maintaining biocompatibility are crucial. Factors influencing gelation kinetics in PEG-maleimide hydrogel systems include polymer weight percentage, buffer concentration, and pH. nih.govresearchgate.net Lowering the polymer concentration, buffer concentration, and pH have been shown to slow down gelation kinetics. nih.govresearchgate.net Additionally, the nature of the crosslinker plays a role; crosslinking with an electronegative peptide, for example, has been found to be effective in decelerating gelation while retaining high cell viability. nih.govresearchgate.net Modulating these parameters allows for tuning the reaction rate and achieving more uniform hydrogel networks, which in turn impacts properties like the diffusion of small molecules through the network. nih.govresearchgate.net However, excessively slow reactions can lead to non-uniform cell or particle distribution due to settling. nih.govresearchgate.net

Research has demonstrated that incorporating short peptides containing side chain amines can reduce the reaction and gelation kinetics of maleimide- and thiol-terminated PEG, leading to improved homogeneity and more reliable mechanical properties of the hydrogels. mdpi.com The gelation rate can also be adjusted by varying the molar ratios of the peptide and PEG-maleimide. mdpi.com

Integration of Biologically Active Moieties into this compound Hydrogel Scaffolds

A key advantage of maleimide-functionalized hydrogels is the ease with which biologically active molecules can be incorporated. nih.gov The highly reactive maleimide group allows for the facile conjugation of thiol-containing biomolecules, such as peptides and proteins, to the hydrogel network after or during formation. researchgate.netnih.govmdpi.comresearchgate.netnih.gov This enables the hydrogel scaffolds to present specific biological cues to encapsulated or surrounding cells. For instance, RGD peptides, which promote cell adhesion, can be conjugated to maleimide-functionalized dextran (B179266) or PEG hydrogels to influence cellular behavior and enhance cell-biomaterial interactions. researchgate.netnih.govmdpi.comresearchgate.net This functionalization is critical for applications in tissue engineering, where controlling cell adhesion, migration, and differentiation is essential. researchgate.netmdpi.com

Functional Nanomaterials and Self-Assembling Systems Derived from this compound

This compound and similar maleimide-PEG structures are also instrumental in the creation of functional nanomaterials and self-assembling systems, leveraging the ability to modify surfaces and create amphiphilic conjugates.

Nanoparticle Synthesis and Surface Modification with this compound Functionality

Surface modification of nanoparticles is a crucial strategy to tailor their physicochemical properties and bioactivity for applications such as targeted drug delivery and bioimaging. frontiersin.orgrsc.orgnih.gov Maleimide-functionalized PEGs are widely used for this purpose, allowing the conjugation of thiol-containing ligands to the nanoparticle surface. frontiersin.orgrsc.orgnih.govlabinsights.nlwilhelm-lab.comnih.gov This maleimide-thiol coupling is efficient and specific at physiological pH. frontiersin.orgrsc.orgwilhelm-lab.com

For example, maleimide-functionalized PEG has been used to modify the surface of gold nanoparticles, enabling the subsequent attachment of thiol-containing biomolecules. rsc.orgwilhelm-lab.com Similarly, maleimide-PEG-PLGA block copolymers can self-assemble into micelles or nanoparticles with maleimide groups displayed on the surface, ready for conjugation with thiol-containing molecules for targeted delivery. nanosoftpolymers.com DSPE-PEG-Maleimide, a phospholipid-PEG conjugate, is another example used to prepare PEGylated liposomes or micelles with reactive maleimide groups for conjugating targeting molecules like antibodies, peptides, and proteins. labinsights.nl This PEGylation provides a stealth property, extending circulation half-life and reducing non-specific interactions. frontiersin.orglabinsights.nl

Studies have shown the synthesis of maleimide-terminated PCL-PEG-MAL block copolymers, which form nanoparticles with accessible maleimide functionality on their surfaces, capable of conjugating with molecules like reduced glutathione. nih.gov The amount of accessible maleimide on the particle surface can be estimated, indicating the success of the functionalization. nih.gov

Investigation of Amphiphilic PEG-Peptide Conjugates in Self-Assembly

Amphiphilic conjugates combining hydrophilic PEG blocks and hydrophobic or self-assembling peptide sequences exhibit interesting self-assembly behavior in aqueous solutions. acs.orgnih.gov Maleimide chemistry is a common method for conjugating peptides containing cysteine residues (and thus thiol groups) to maleimide-functionalized PEGs, forming well-defined PEG-peptide conjugates. acs.orgnih.govrsc.org

These conjugates can self-assemble into various nanostructures, including micelles and fibrils, depending on the length and nature of the PEG and peptide blocks, as well as solution conditions. acs.orgnih.gov For instance, hybrid block copolymers containing silk mimic peptide blocks conjugated to maleimide-functionalized PEGs have been shown to assemble into fibrillar microstructures. nih.gov The self-assembly of PEG-peptide conjugates is influenced by factors such as PEG crystallization and peptide fibril formation. acs.org The ability to create well-defined amphiphilic structures through the coupling of maleimide-PEG to peptides opens avenues for designing novel nanomaterials with controlled architectures and functions for applications in bionanotechnology and synthetic materials science. acs.orgnih.gov Self-assembling collagen-like-peptides conjugated with PEG-maleimide have also been assembled into hydrogels, demonstrating the interplay between self-assembly and hydrogel formation in these systems. rsc.org

Development of Graft Polymer Architectures and New Materials

The utility of this compound in materials science, specifically in the development of graft polymer architectures and new materials, stems from the distinct reactivity of its terminal groups. The maleimide group is highly reactive towards thiol (sulfhydryl) groups, readily undergoing a Michael addition reaction to form stable thioether linkages. google.combiochempeg.com This selective reactivity allows for the directed conjugation of this compound to polymers or substrates containing thiol functionalities. The hydroxyl group, on the other end of the PEG chain, provides a versatile handle for further chemical modification, enabling the introduction of other functional groups or serving as an initiation site for polymerization. broadpharm.comcd-bioparticles.net

The incorporation of this compound into polymer systems can lead to the formation of graft copolymers, where PEG chains are grafted onto a polymer backbone. This can be achieved by reacting the maleimide group of this compound with thiol groups present on a pre-formed polymer chain or introduced onto a material surface. Alternatively, the hydroxyl group can be used to initiate the polymerization of monomers, growing polymer chains from the PEG linker already attached to a structure via the maleimide group.

Research in this area leverages the properties of polyethylene (B3416737) glycol (PEG), such as its hydrophilicity, biocompatibility, and ability to modify surface properties, to engineer materials with tailored characteristics. mdpi.com For instance, the grafting of PEG chains onto hydrophobic polymer backbones can enhance water solubility and reduce protein adsorption, which is crucial for biomedical applications. mdpi.com

While specific detailed research findings and data tables solely focused on this compound in graft polymer architectures were not extensively available in the consulted literature, the principles of using maleimide-functionalized PEGs for creating polymer conjugates and modified materials are well-established. Studies involving similar maleimide-functionalized polymers, such as maleimide-functionalized Dextran, have demonstrated their use in forming hydrogels through reaction with thiolated proteins, illustrating a method for creating graft polymer networks. mdpi.com The maleimide group's specific reaction with thiols on proteins allows for the formation of crosslinked structures, where the protein chains are effectively grafted onto the polymer network. mdpi.com

Another approach involves the synthesis of complex polymer architectures using monomers or polymers functionalized with reactive groups that can subsequently react with linkers like this compound. For example, the synthesis of heterografted comblike block quaterpolymers has involved the use of maleimidic poly(ε-caprolactone), highlighting the role of maleimide functionalization in building complex polymer structures through controlled polymerization techniques. rsc.org

The hydroxyl group of this compound can also be utilized in post-polymerization modification or as an initiation site for ring-opening polymerization or other controlled polymerization methods, allowing for the growth of different polymer blocks from the PEG linker. This dual functionality makes this compound a versatile building block for creating diverse graft copolymer architectures with potential applications in drug delivery, surface modification, and the development of advanced materials with controlled physical and chemical properties. biochempeg.combiochempeg.com

The development of new materials using this compound in graft polymerization is an active area of research, focusing on controlling the grafting density, chain length, and composition of the grafted polymers to achieve desired material performance. The ability to selectively attach PEG segments and further modify the terminal hydroxyl group provides a powerful tool for creating intricate polymer designs for various scientific and engineering applications.

Explorations in Biomedical Research Methodologies Utilizing Mal Peg2 Alcohol

Linker Design for Targeted Molecular Systems

The strategic design of linkers is crucial for the efficacy and specificity of targeted molecular systems such as PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Linkers serve as the bridge connecting different functional moieties, influencing factors like solubility, stability, and payload release. americanpharmaceuticalreview.com

Mal-PEG2-alcohol as a PROTAC Linker in Targeted Protein Degradation Studies

This compound is recognized as a PEG-based PROTAC linker used in the synthesis of PROTAC molecules. medchemexpress.comchemsrc.comchemsrc.com PROTACs are designed to induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. medchemexpress.comchemsrc.cominvivochem.com A PROTAC molecule typically consists of two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein, connected by a linker. medchemexpress.comchemsrc.cominvivochem.com this compound, with its distinct functional groups, can be incorporated into the linker structure to bridge these two ligands. The maleimide (B117702) group can be used to conjugate to a molecule containing a thiol group, while the alcohol group can be further modified to attach the second ligand, or it can be part of the attachment strategy itself. This allows for the precise assembly of PROTAC molecules capable of bringing the target protein into proximity with an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. medchemexpress.comchemsrc.cominvivochem.com

Design Principles for Non-Cleavable Bioconjugation Linkers in Research Constructs

This compound is described as a non-cleavable linker for bioconjugation. creative-biolabs.com Non-cleavable linkers are designed to remain intact until the targeted construct, such as an ADC, is internalized by the cell and undergoes lysosomal degradation. americanpharmaceuticalreview.combiochempeg.comproteogenix.sciencenih.gov This mechanism of payload release relies on the complete proteolytic breakdown of the antibody or targeting vehicle, releasing the drug conjugated to the linker and potentially an amino acid residue from the degraded protein. biochempeg.comnih.gov

Key design principles for non-cleavable bioconjugation linkers, including those utilizing PEG moieties like this compound, focus on stability in systemic circulation and controlled release within the target cell. Non-cleavable linkers generally exhibit greater stability in plasma compared to cleavable linkers, which can improve the therapeutic index and potentially reduce off-target toxicity by minimizing premature payload release. biochempeg.comproteogenix.sciencenih.gov The stability under various physiological conditions (proteolytic, acidic, reductive) is a hallmark of non-cleavable linkers. nih.gov The design must ensure that upon internalization and lysosomal processing, the active drug is released in a form that can exert its therapeutic effect. biochempeg.comproteogenix.sciencenih.gov The PEG component in such linkers contributes to increased hydrophilicity, which can enhance the solubility of the conjugate and potentially reduce aggregation. broadpharm.comadcreview.com

Strategies for Modulating Biological Transport and Bioavailability in Research Models

The incorporation of PEG linkers like this compound is a common strategy to influence the biological transport and bioavailability of research compounds. PEGylation, the process of attaching PEG chains to molecules, is widely used to improve the pharmacokinetic properties of therapeutic agents. ucl.ac.begoogle.com

Role in Enhancing Pharmacokinetic Profiles of Research Compounds

PEGylation, often facilitated by linkers such as this compound or related PEG derivatives, can significantly enhance the pharmacokinetic profiles of research compounds. The hydrophilic nature of PEG increases the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic compounds. broadpharm.comadcreview.com This improved solubility can lead to better absorption, distribution, and reduced aggregation in biological fluids. adcreview.com

Furthermore, PEGylation can prolong the circulation half-life of compounds by increasing their hydrodynamic size, which reduces renal clearance. ucl.ac.begoogle.com The PEG chain can also shield the conjugated molecule from enzymatic degradation, further extending its residence time in the body. ucl.ac.be These effects collectively contribute to improved bioavailability and sustained exposure of the target tissue to the research compound.

Mechanisms for Reducing Non-Specific Biological Interactions in Vivo

PEG is well-known for its ability to reduce non-specific protein binding and cell adhesion, a property often referred to as the "stealth effect". google.comnih.govnih.gov This characteristic is particularly valuable in vivo, where non-specific interactions can lead to rapid clearance, off-target accumulation, and immunogenic responses. ucl.ac.begoogle.comnih.gov

Applications in Advanced Cell Culture Environments and Ligand Synthesis Support

This compound and similar PEG derivatives find applications beyond in vivo studies, contributing to advanced cell culture environments and supporting ligand synthesis.

In cell culture, PEGylated materials are used to create surfaces that resist protein fouling and cell adhesion, which can be beneficial for controlling cell behavior and improving the performance of biosensors and other cell-based assays. google.comnih.gov While direct applications of this compound specifically in modifying cell culture surfaces are not explicitly detailed in the search results, the general principle of using PEG to create non-fouling surfaces is well established. google.comnih.gov

Analytical and Characterization Techniques in Mal Peg2 Alcohol Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in Mal-PEG2-alcohol, aiding in both identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of this compound. Both ¹H NMR and ¹³C NMR can be used to confirm the presence of the maleimide (B117702) group, the PEG ether linkages, and the terminal alcohol group.

¹H NMR spectroscopy is particularly useful for identifying and quantifying the different types of protons in the molecule. Characteristic proton resonances for the maleimide ring protons are typically observed in the downfield region of the spectrum, around 6.70-6.83 ppm, appearing as singlets rsc.orgnih.gov. The methylene (B1212753) protons of the PEG backbone (-OCH₂CH₂-) typically appear as a multiplet around 3.64 ppm, with the integration of this signal providing information about the length of the PEG chain google.com. Protons adjacent to the maleimide group and the terminal hydroxyl group will also exhibit characteristic chemical shifts, allowing for confirmation of the end-group functionalization. For instance, proton resonances belonging to vinylic protons on the maleimide ring have been observed at 6.70 ppm nih.gov. The composition and purity of synthesized molecules containing maleimide and PEG have been confirmed using ¹H and ¹³C NMR spectroscopy researchgate.netacs.org. ¹H NMR analysis has also been used to estimate the maleimide functionality in PEG-maleimide polymers researchgate.net. The NMR approach has been shown to correlate well with chemical estimations for the functionalization level of maleimide-PEG nih.govresearchgate.net.

¹³C NMR spectroscopy provides complementary information by revealing the different carbon environments in the molecule. The vinylic carbons of the maleimide ring typically resonate around 134.2 ppm, while the carbonyl carbons of the maleimide group are observed around 170.6 ppm nih.gov. The methylene carbons of the PEG chain appear in the range of 60-75 ppm.

NMR spectroscopy is also utilized to assess the purity of this compound and to monitor reactions involving its functional groups. For example, the disappearance or reduction in intensity of the maleimide proton signal in ¹H NMR can indicate the successful conjugation of the maleimide group with a thiol rsc.org.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. FTIR spectra exhibit specific absorption bands corresponding to the vibrations of different chemical bonds.

Key functional groups identifiable by FTIR include the carbonyl stretching vibrations of the maleimide ring, typically appearing as two strong bands around 1700-1780 cm⁻¹ acs.orgspectrabase.com. The C-O stretching vibrations of the ether linkages in the PEG chain are usually observed in the region of 1000-1200 cm⁻¹. The O-H stretching vibration of the terminal alcohol group is expected to appear as a broad band in the range of 3200-3600 cm⁻¹.

FTIR spectroscopy has been used to confirm the composition and purity of synthesized molecules containing maleimide and PEG researchgate.netacs.org. Changes in the FTIR spectrum, such as shifts or disappearance of characteristic peaks, can indicate successful reactions involving the maleimide or hydroxyl groups acs.org. For example, a shift in the imide carbonyl peak from 1704 to 1706 cm⁻¹ and the disappearance of the maleimide absorbance at 696 cm⁻¹ have been observed following thiol-maleimide additions nih.govacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a useful technique for monitoring reactions involving the maleimide group due to its characteristic absorbance in the UV region. The maleimide moiety typically exhibits an absorption maximum around 290-302 nm rsc.orguu.nlnih.gov.

The progress of reactions, such as the conjugation of the maleimide group with thiols, can be monitored by observing the decrease in absorbance at this characteristic wavelength as the maleimide group reacts rsc.orgnih.gov. This decrease in absorbance is associated with the loss of conjugation between the carbonyl groups and the C=C unsaturation in the maleimide ring upon adduct formation rsc.org. UV-Vis spectroscopy can provide qualitative and quantitative information on the reaction yield and time evolution rsc.org. For instance, the decrease in UV absorbance at 340 nm has been used to monitor the progress of gelation reactions involving maleimide-functionalized PEGs rsc.org.

UV-Vis spectroscopy has been used to determine the maleimide content in samples by measuring the UV absorbance at 302 nm, often employing a calibration curve prepared with known concentrations of maleimide-PEG uu.nl.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities, starting materials, or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of PEG derivatives, including those functionalized with maleimide and hydroxyl groups. HPLC allows for the separation of components based on their differential interactions with a stationary phase and elution by a mobile phase.

HPLC is a key technique for assessing the purity of this compound and monitoring the progress of reactions rsc.orgrsc.org. Different HPLC modes, such as reversed-phase HPLC or size-exclusion chromatography (SEC), can be employed depending on the specific analytical goal. Reversed-phase HPLC is often used to separate molecules based on their hydrophobicity, while SEC separates based on size.

HPLC analysis has demonstrated the high purity of maleimide-functionalized PEGs and the conversion efficiency of reactions rsc.orgrsc.org. It provides an effective method for the characterization and quantitative analysis of functionalized polymers rsc.orgrsc.orgresearchgate.net. HPLC coupled with mass spectrometry (LC-MS) can provide further structural information and aid in the identification of impurities or reaction products researchgate.netacs.orgacs.org. Two-dimensional HPLC coupled with charge-reduction mass spectrometry (2D-LC-CRMS) has been developed for the comprehensive characterization of high molecular weight multi-arm functionalized PEG-maleimide conjugation intermediates, enabling the sensitive characterization of the entire impurity profile nih.govresearchgate.netacs.org.

HPLC methods have been developed and validated for the characterization of maleimide-functionalized PEGs, assessing specificity, sensitivity, linearity, accuracy, and precision for quality and process control nih.gov.

Quantitative Assays for Functional Group Analysis

Quantitative assays are necessary to determine the precise amount of the functional groups (maleimide and hydroxyl) in this compound, which is critical for controlling stoichiometry in subsequent reactions like bioconjugation.

Quantitative analysis of the maleimide group can be performed by exploiting its specific reactivity with thiols. A common approach involves reacting the maleimide with a known excess of a thiol-containing reagent (e.g., cysteine or dithiothreitol) and then quantifying the amount of unreacted thiol using a suitable method, such as the Ellman's test (using 5,5'-dithiobis(2-nitrobenzoic acid), DTNB) nih.govacs.orgresearchgate.net. The decrease in thiol concentration is directly proportional to the initial maleimide concentration. The Ellman's assay, initially developed for quantifying thiol groups, can be used indirectly to quantify maleimide groups after reaction with L-cysteine researchgate.net. This method has been applied to quantify maleimide groups on functionalized particles researchgate.net.

Quantitative analysis of hydroxyl groups in polymers, including PEGs, can be achieved by various methods. Standard methods often involve derivatization of the hydroxyl groups followed by titration kharagpurcollege.ac.in. Alternative methods include spectroscopic techniques like NMR and FTIR, or chromatographic methods kharagpurcollege.ac.inresearchgate.net. For instance, a method utilizing in situ derivatization with 4-fluorophenyl isocyanate followed by ¹⁹F NMR spectroscopy has been reported for quantifying hydroxyl groups in polymers, offering advantages in terms of speed and sample amount compared to titration researchgate.netresearchgate.net. ¹H NMR spectroscopy can also be used to determine the concentration of hydroxyl groups researchgate.net. Colorimetric methods have also been developed for the quantitative determination of hydroxyl number in polyethers like PEG kharagpurcollege.ac.in.

These quantitative assays are vital for determining the functionalization efficiency of this compound synthesis and ensuring accurate stoichiometry in downstream applications.

Thiol Quantification Methodologies (e.g., Ellman's Reagent) in Conjugation Studies

Quantifying thiol groups is a critical step in studies involving conjugation with maleimide-functionalized compounds like this compound. This is particularly important for determining the efficiency of the maleimide-thiol reaction and characterizing thiol-containing molecules before conjugation. researchgate.netaatbio.com

Ellman's reagent, also known as 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used colorimetric reagent for the quantification of free sulfhydryl (thiol) groups in a sample. wikipedia.orgctdbase.orgbmglabtech.com The reaction between a thiol group and Ellman's reagent cleaves the disulfide bond of DTNB, releasing 2-nitro-5-thiobenzoate (TNB−). wikipedia.orgctdbase.org In aqueous solutions at neutral to alkaline pH, TNB− ionizes to the TNB2− dianion, which is yellow and absorbs strongly at 412 nm. wikipedia.org The intensity of the yellow color, measured by spectrophotometry, is directly proportional to the concentration of thiol groups in the sample. aatbio.comwikipedia.orgbmglabtech.com

Ellman's assay is rapid and stoichiometric, with one mole of thiol reacting to release one mole of TNB. wikipedia.org The molar extinction coefficient of TNB2− at 412 nm is typically around 14,150 M−1 cm−1 in dilute buffer solutions. wikipedia.org This method is effective for quantifying low-molecular-mass thiols and the number of thiol groups on proteins. wikipedia.org

In conjugation studies involving maleimide-functionalized PEGs, Ellman's reagent can be used indirectly to quantify maleimide groups. This is achieved by reacting the maleimide with a known excess of a thiol-containing molecule (such as L-cysteine or 2-mercaptoethanol) and then quantifying the remaining unreacted thiol using Ellman's assay. researchgate.netnih.gov The difference between the initial amount of thiol added and the amount quantified after the reaction with the maleimide indicates the amount of maleimide groups that reacted. researchgate.netnih.gov This approach allows for the determination of coupling efficiencies in maleimide-thiol conjugations on surfaces like nanoparticles. researchgate.netnih.gov

Ellman's assay has been applied to quantify thiol groups directly or maleimide groups indirectly on functionalized particles. researchgate.net For instance, it has been used to determine the number of thiol ligands on semiconductor quantum dots and noble metal particles. researchgate.net The accuracy of this method can be confirmed by techniques such as elemental analysis and inductively coupled plasma mass spectrometry (ICP-MS) to quantify sulfur content. researchgate.net

Biophysical Characterization of this compound Conjugates and Assemblies

Biophysical characterization techniques are essential for understanding the properties of structures formed by this compound conjugates, such as nanoparticles and hydrogels. These techniques provide insights into size, size distribution, and mechanical behavior.

Dynamic Light Scattering (DLS) for Nanoparticle Sizing and Distribution

Dynamic Light Scattering (DLS) is a common technique used to determine the size and size distribution of nanoparticles and other particles in solution. nih.govnanocomposix.comwyatt.com DLS measures the Brownian motion of particles and relates their diffusion speed to their hydrodynamic diameter using the Stokes-Einstein equation. nih.govnanocomposix.com Faster diffusion indicates smaller particles, while slower diffusion indicates larger particles. nih.gov

DLS is a rapid and non-destructive method that requires small sample volumes. wyatt.com It is particularly useful for characterizing monodisperse samples but can also provide information on the distribution of particles over a range of sizes. nih.gov DLS measurements provide a hydrodynamic size, which includes the particle core and any surrounding layers, such as conjugated PEG chains or adsorbed molecules.

While DLS is a powerful tool, it is sensitive to the presence of larger particles or aggregates, which can disproportionately influence the results due to their stronger scattering signal. nih.gov Orthogonal techniques like Nanoparticle Tracking Analysis (NTA) can complement DLS by providing a size distribution that is less affected by larger particles and also offering particle concentration measurements. nih.gov

Research findings using DLS on PEGylated nanoparticles highlight its utility in confirming successful self-assembly and characterizing particle size before and after conjugation. nih.govescholarship.org For instance, polymeric vesicles conjugated with a maleimide-PEG-carboxyl linker showed a specific size as determined by DLS. nih.gov

Rheological Analysis of Hydrogel Mechanical Behavior

Rheological analysis is used to study the flow and deformation of materials, providing crucial information about the mechanical properties of hydrogels and other soft materials. sci-hub.semdpi.com Hydrogels, which are three-dimensional networks of cross-linked hydrophilic polymers, exhibit viscoelastic behavior, possessing both elastic (solid-like) and viscous (liquid-like) characteristics. sci-hub.semdpi.com

Rheological tests, such as oscillatory shear tests, are commonly employed to characterize hydrogels. sci-hub.se These tests measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. sci-hub.se For a stable hydrogel, the storage modulus is typically higher than the loss modulus. nih.gov Amplitude sweep tests can define the linear viscoelastic (LVE) range, within which the material's structure is not significantly disrupted by the applied strain. sci-hub.semdpi.com Frequency sweep tests within the LVE range provide information about the time-dependent mechanical response of the hydrogel. sci-hub.se

Rheological analysis is vital for understanding how factors like polymer concentration, crosslinking density, and the presence of conjugated molecules affect the mechanical strength and stability of hydrogels. nih.govdiva-portal.org For hydrogels formed using this compound conjugates, rheology can assess the impact of the conjugation on the network structure and mechanical properties. While direct studies on this compound hydrogels were not extensively found, rheological analysis of other PEG-based hydrogels provides relevant context. For example, rheological studies on polysaccharide-poly(ethylene glycol) star copolymer hydrogels demonstrated how the addition of crosslinkers increased the storage modulus, indicating a stronger gel network. nih.gov Rheology can also be used to study the kinetics of gelation. sci-hub.se

Emerging Research Directions and Theoretical Perspectives

Computational Modeling of Reaction Dynamics and Molecular Interactions with Mal-PEG2-alcohol

Computational modeling, particularly molecular dynamics (MD) simulations, plays a crucial role in understanding the behavior of molecules like this compound in various environments and predicting their interactions and reaction dynamics. While direct computational studies specifically on this compound were not prominently found, research on similar PEGylated systems and maleimide (B117702) reactions provides valuable insights.

Molecular dynamics simulations have been employed to study the behavior of PEG chains conjugated to proteins, revealing insights into their flexibility and interactions with the protein surface and surrounding solvent. nih.govplos.org These studies indicate that PEG chains remain highly flexible and can form a hydrated layer around the conjugated molecule, influencing its hydrodynamic volume and interaction with other molecules. plos.org The polarity distribution of the PEG backbone can enhance the accessibility of a cross-linker to a protein surface, facilitating the capture of sites located in dynamic regions. oup.com

Computational and kinetic analyses have also been applied to thiol-ene click chemistry, a reaction type related to the Michael addition involving maleimides. nih.gov Such studies help to understand the influence of alkene functionality on reaction outcomes. Furthermore, computational modeling has been used to predict binding interactions in systems involving PEG-maleimide hydrogels and conjugated proteins, suggesting potential roles in modulating protein bioactivity and release. biorxiv.org

Applying these computational approaches specifically to this compound could involve:

Simulating the conformational dynamics of this compound in different solvents to understand how the PEG chain and the maleimide/alcohol groups behave.

Modeling the Michael addition reaction between the maleimide group of this compound and a thiol-containing molecule to study reaction pathways, transition states, and energy barriers.

Investigating the interactions of this compound with biological interfaces, such as cell membranes or protein surfaces, using simulations to predict adsorption or non-specific interactions.